molecular formula C15H11IO B8489400 1-(4-Iodophenyl)-3-phenylprop-2-en-1-one

1-(4-Iodophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B8489400
M. Wt: 334.15 g/mol
InChI Key: CEPMBXDQWOVRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative, a class of compounds recognized as key intermediates in flavonoid biosynthesis and valued for their broad spectrum of biological activities . This compound features an iodine substituent at the para-position of ring A, a structural modification known to be favorable for enhancing biological activity, particularly against Mycobacterium tuberculosis according to Quantitative Structure-Activity Relationship (QSAR) studies . Researchers utilize this chalcone as a versatile building block in medicinal chemistry and as a lead compound in the discovery of new therapeutic agents. The primary research value of this compound lies in its potential as an antibacterial and anti-tuberculosis agent. Chalcones have demonstrated potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and can inhibit biofilm formation . The mechanism of action for chalcones is multifaceted and may include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism in bacterial cells . The specific structural motif of a halogen at the 4'-position (as in the iodo substituent of this compound) has been identified in SAR analyses as a key pharmacophore for eliciting strong antibacterial effects . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H11IO

Molecular Weight

334.15 g/mol

IUPAC Name

1-(4-iodophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11IO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

CEPMBXDQWOVRER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Chalcones share a common α,β-unsaturated ketone backbone but differ in substituents on the aromatic rings. Key analogs include:

  • 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one : Features a hydroxyl group at the para position, enhancing hydrogen-bonding capacity and polarity .
  • 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one : Contains an electron-withdrawing chlorine atom, increasing electrophilicity at the ketone group .
  • 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one: Substituted with an amino group, which can participate in resonance and protonation-dependent interactions .
  • 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one : Bromine’s polarizability and size may influence π-π stacking and van der Waals interactions .

Electronic Conjugation: All analogs exhibit an s-cis conformation with electron delocalization across the α,β-unsaturated system.

Key Observations :

  • Synthesis : Higher yields for chloro and hydroxy derivatives are attributed to the stability of electron-withdrawing groups during aldol condensation .
  • Retention Time : Polar groups (e.g., OH) increase retention in reverse-phase chromatography, while halogenated analogs elute earlier due to hydrophobicity .
  • LogP : Iodine’s large atomic radius and low electronegativity result in higher lipophilicity compared to Cl or Br, impacting membrane permeability and biodistribution .

Mechanistic Insights :

  • Antibacterial Activity : Chloro and hydroxy derivatives exhibit stronger interactions with bacterial proteins due to electronegative substituents enhancing target binding .
  • Anticancer Activity: The amino derivative’s cytotoxicity against HeLa cells highlights the role of protonatable groups in cellular uptake .
  • Enzyme Inhibition : Chlorine’s electron-withdrawing effect enhances acetylcholinesterase (AChE) inhibition compared to hydroxy analogs .

Preparation Methods

Traditional Base-Catalyzed Method

The classical approach employs NaOH or KOH (2–5 mol%) in ethanol or methanol under reflux (6–48 hours). For example:

  • 4-Iodoacetophenone (1.0 eq) and benzaldehyde (1.2 eq) react in 20% NaOH/ethanol at 60°C for 12 hours, yielding 68–72% after recrystallization.

  • Mechanism : Base deprotonates acetophenone, forming an enolate that attacks benzaldehyde, followed by dehydration.

Advantages : Scalability, low cost.
Limitations : Long reaction times, moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation (300–600 W) accelerates reactions to 10–30 minutes:

  • A mixture of 4-iodoacetophenone and benzaldehyde in PEG-400 under microwave (400 W, 15 minutes) achieves 85–90% yield.

  • Conditions : Solvent-free or PEG-400, 40–60°C, KOH catalyst.

Advantages : Rapid kinetics, enhanced selectivity.
Limitations : Specialized equipment required.

Solvent-Free Mechanochemical Approach

Grinding reactants with NaOH pellets (20–30 minutes) eliminates solvents:

  • 4-Iodoacetophenone and benzaldehyde ground with NaOH (1:1 molar ratio) yield 75% product, confirmed by TLC.

  • Characterization : IR (νC=O 1650 cm⁻¹, νC=C 1600 cm⁻¹), ¹H NMR (δ 7.8–8.1 ppm, olefinic protons).

Advantages : Eco-friendly, high atom economy.
Limitations : Manual grinding scalability challenges.

Acid-Catalyzed Condensation

H₂SO₄ (10 mol%) in acetic acid facilitates acid-sensitive substrates:

  • 4-Iodoacetophenone and benzaldehyde refluxed in acetic acid/H₂SO₄ (12 hours) yield 33–40%.

  • Application : Compatible with electron-deficient aldehydes.

Advantages : Avoids base-sensitive byproducts.
Limitations : Lower yields, corrosive conditions.

Green Solvent Systems

PEG-400 replaces volatile organic solvents:

  • 4-Iodoacetophenone (1.0 eq), benzaldehyde (1.2 eq), and KOH (2 mmol) in PEG-400 (15 mL) stirred at 40°C for 1 hour yield 88–92%.

  • Recycling : PEG-400 recovered post-reaction reduces waste.

Advantages : Sustainable, recyclable solvent.
Limitations : Limited solubility for hydrophobic substrates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.6–8.1 ppm (aromatic H), δ 7.2–7.5 ppm (olefinic H, J = 15.6 Hz).

  • ¹³C NMR : δ 188.5 (C=O), δ 145.2 (C-I), δ 122–135 (aromatic C).

Infrared Spectroscopy (IR)

  • νC=O: 1645–1660 cm⁻¹, νC=C: 1590–1610 cm⁻¹, νC-I: 550–600 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS : m/z 356 [M+H]⁺, isotopic pattern confirms iodine.

X-ray Diffraction (XRD)

  • Single-crystal analysis reveals planar chalcone backbone with dihedral angle 8.2° between aryl rings.

Comparative Analysis of Methods

MethodConditionsCatalystTimeYield (%)Advantages
Traditional BaseEtOH, reflux, 12 hNaOH12 h68–72Low cost, scalable
MicrowavePEG-400, 400 W, 40°CKOH15 min85–90Rapid, high yield
MechanochemicalSolvent-free, grindingNaOH30 min75Eco-friendly
Acid-CatalyzedAcetic acid/H₂SO₄, refluxH₂SO₄12 h33–40Base-sensitive compatibility
PEG-400PEG-400, 40°CKOH1 h88–92Recyclable solvent

Q & A

What are the established synthetic routes for 1-(4-Iodophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via Claisen-Schmidt condensation between 4-iodoacetophenone and benzaldehyde. Key optimization steps include:

  • Solvent selection : Ethanol or methanol with catalytic acid (e.g., thionyl chloride or HCl) under reflux .
  • Temperature control : Maintain 70–80°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from aldol condensation byproducts .
  • Stoichiometry : Excess benzaldehyde (1.2–1.5 equivalents) drives the reaction to completion .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should be analyzed?

  • ¹H NMR : Vinyl protons (δ 7.3–7.8 ppm, J = 15–16 Hz) confirm the α,β-unsaturated ketone. Aromatic protons from iodophenyl and phenyl groups appear as multiplet signals (δ 7.0–8.0 ppm) .
  • IR : Strong carbonyl stretch (~1640–1680 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z ≈ 348.0 [M+H]⁺ validates the molecular formula (C₁₅H₁₁IO) .

How can discrepancies in spectroscopic data for this compound be systematically resolved?

  • NMR anomalies : Variable-temperature NMR distinguishes dynamic effects (e.g., keto-enol tautomerism). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • IR contradictions : Compare experimental carbonyl stretches with DFT-calculated values to identify hydrogen bonding or solvent interactions .
  • Mass spectrometry : Use alternative ionization methods (e.g., MALDI-TOF) to rule out adduct formation .

What methodologies are recommended for crystallographic analysis of this compound, and how does its crystal packing influence material properties?

  • X-ray diffraction : Use SHELXT for structure solution and SHELXL for refinement. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) suggest nonlinear optical activity due to aligned molecular dipoles .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) affecting thermal stability and charge transport .

How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • Frontier orbitals : HOMO localization on the iodophenyl ring predicts electrophilic attack sites.
    • UV-Vis simulation : TD-DFT correlates with experimental λmax (~320 nm) for π→π* transitions .
  • Molecular dynamics : Assess solvent effects on conformational stability .

What strategies mitigate byproduct formation during synthesis?

  • Kinetic control : Dropwise benzaldehyde addition minimizes aldol adducts.
  • Acid catalysis : Weak acids (e.g., acetic acid) reduce side reactions vs. strong acids .
  • TLC monitoring : Terminate the reaction at 80–90% conversion to avoid oligomerization .

How does substituent electronic effects (e.g., iodine) influence the compound’s reactivity in cross-coupling reactions?

  • Iodine as a directing group : Enhances regioselectivity in Suzuki-Miyaura couplings.
  • Steric effects : The 4-iodophenyl group may slow nucleophilic attacks on the ketone. Computational electrostatic potential maps guide site-specific modifications .

What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability.
  • pH stability assays : Monitor UV-Vis spectral shifts in buffered solutions (pH 1–13) to identify hydrolysis-prone conditions .

How can crystallographic data resolve contradictions in reported bond lengths or angles?

  • Multipole refinement : Improves accuracy for iodine-containing structures by modeling electron density anisotropies.
  • Comparative analysis : Cross-reference with Cambridge Structural Database (CSD) entries for similar chalcone derivatives .

What mechanistic insights explain the compound’s selectivity in biological assays?

  • Docking studies : The α,β-unsaturated ketone acts as a Michael acceptor, targeting cysteine residues in enzymes.
  • SAR analysis : Modifying the iodophenyl group alters lipophilicity and binding affinity .

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